molecular formula C13H15NO B7556902 2-Phenyl-1-propenoylpyrrolidine

2-Phenyl-1-propenoylpyrrolidine

Cat. No. B7556902
M. Wt: 201.26 g/mol
InChI Key: JPYDGKFNSYFGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-propenoylpyrrolidine, also known as PEP, is a chemical compound that belongs to the class of pyrrolidine alkaloids. PEP has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood. However, it has been proposed that 2-Phenyl-1-propenoylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-Phenyl-1-propenoylpyrrolidine has also been shown to interact with ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-Phenyl-1-propenoylpyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. 2-Phenyl-1-propenoylpyrrolidine has also been shown to induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-Phenyl-1-propenoylpyrrolidine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have potent biological effects. However, there are also some limitations to using 2-Phenyl-1-propenoylpyrrolidine in lab experiments. 2-Phenyl-1-propenoylpyrrolidine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-Phenyl-1-propenoylpyrrolidine. One area of interest is the development of 2-Phenyl-1-propenoylpyrrolidine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of 2-Phenyl-1-propenoylpyrrolidine in various disease models, such as cancer and inflammatory diseases. The elucidation of the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is also an important area of future research. Overall, 2-Phenyl-1-propenoylpyrrolidine has significant potential as a research tool and a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.

Synthesis Methods

2-Phenyl-1-propenoylpyrrolidine can be synthesized through the reaction between 1-(2-phenylacetyl)pyrrolidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-Phenyl-1-propenoylpyrrolidine as a white crystalline solid.

Scientific Research Applications

2-Phenyl-1-propenoylpyrrolidine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 2-Phenyl-1-propenoylpyrrolidine has also been shown to have antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.

properties

IUPAC Name

1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-10-6-9-12(14)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYDGKFNSYFGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylpyrrolidin-1-yl)prop-2-en-1-one

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